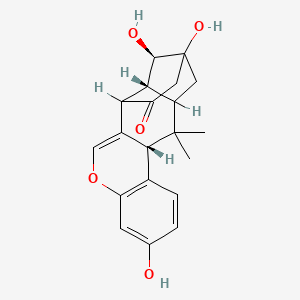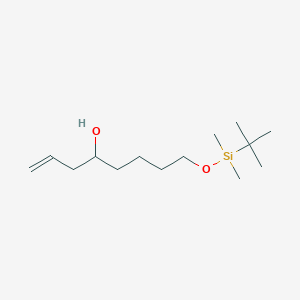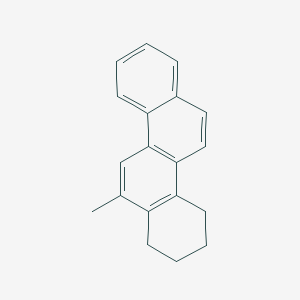![molecular formula C13H20N2O2 B1145374 2-[(1R,2S)-1-Ethyl-2-(phenylmethoxy)propyl]hydrazinecarboxaldehyde CAS No. 1428118-40-4](/img/no-structure.png)
2-[(1R,2S)-1-Ethyl-2-(phenylmethoxy)propyl]hydrazinecarboxaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(1R,2S)-1-Ethyl-2-(phenylmethoxy)propyl]hydrazinecarboxaldehyde is a useful research compound. Its molecular formula is C13H20N2O2 and its molecular weight is 236.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Mechanisms of NH3 and N2H4 Formation
Research reviews the reaction of Fe(DMeOPrPE)2N2 with acid to form ammonia and hydrazine. DFT calculations support a symmetric protonation mechanism over asymmetric or dinuclear mechanisms. This work is crucial for understanding the formation processes of ammonia and hydrazine from nitrogen complexes, suggesting implications for catalysis and environmental chemistry (Tyler, 2015).
Ceramic Microthrusters and Green Propellants
This review highlights the shift towards green propellants like hydroxylammonium nitrate and hydrogen peroxide in space propulsion, away from conventional toxic chemicals such as hydrazine. The development of ceramic microthrusters could enable cleaner space missions, showcasing the environmental and operational benefits of alternative propellant systems (Markandan et al., 2018).
Electrochemical Sensors and Biosensors
A review presents developments in electrochemical sensors and biosensors using redox polymer/carbon nanotube modified electrodes. This technology, including the use of hydrazine derivatives, has significant implications for analytical chemistry, offering improved sensitivity and specificity for various analytes (Barsan et al., 2015).
Environmental Concerns and Biodegradation
Research on the biodegradation and environmental fate of ethyl tert-butyl ether (ETBE), a gasoline additive, shows microorganisms' capability to degrade ETBE in soil and groundwater. This work points to the potential for microbial remediation of ether oxygenates, which could be relevant for handling hydrazine derivatives' environmental impacts (Thornton et al., 2020).
Advances in Hypergolic Propellants
A literature review on hypergolic fuel systems emphasizes research into safer, non-toxic formulations, including high purity hydrogen peroxide as an alternative to hydrazine-based propellants. This underscores ongoing efforts to develop safer hypergolic propellants for aerospace applications, which could be relevant for compounds like 2-[(1R,2S)-1-Ethyl-2-(phenylmethoxy)propyl]hydrazinecarboxaldehyde (Davis & Yilmaz, 2014).
作用機序
Target of Action
The primary targets of 2-[(1R,2S)-1-Ethyl-2-(phenylmethoxy)propyl]hydrazinecarboxaldehyde are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles .
Biochemical Pathways
As research progresses, we will gain a better understanding of the pathways this compound affects and their downstream effects .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, which is the proportion of the drug that enters circulation and is able to have an active effect .
Result of Action
As more research is conducted, we will gain a clearer picture of these effects .
Action Environment
Factors such as temperature, pH, and the presence of other compounds can significantly affect a drug’s action .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-[(1R,2S)-1-Ethyl-2-(phenylmethoxy)propyl]hydrazinecarboxaldehyde involves the reaction of 2-(phenylmethoxy)propionitrile with ethylmagnesium bromide followed by reaction with hydrazine hydrate and oxidation with sodium periodate.", "Starting Materials": [ "2-(phenylmethoxy)propionitrile", "ethylmagnesium bromide", "hydrazine hydrate", "sodium periodate" ], "Reaction": [ "Step 1: Reaction of 2-(phenylmethoxy)propionitrile with ethylmagnesium bromide in anhydrous ether to form 2-[(1R,2S)-1-ethyl-2-(phenylmethoxy)propyl]magnesium bromide.", "Step 2: Addition of hydrazine hydrate to the reaction mixture and stirring for several hours to form 2-[(1R,2S)-1-ethyl-2-(phenylmethoxy)propyl]hydrazine.", "Step 3: Oxidation of the hydrazine with sodium periodate to form 2-[(1R,2S)-1-ethyl-2-(phenylmethoxy)propyl]hydrazinecarboxaldehyde." ] } | |
CAS番号 |
1428118-40-4 |
分子式 |
C13H20N2O2 |
分子量 |
236.31 g/mol |
IUPAC名 |
N-[[(2S,3R)-2-phenylmethoxypentan-3-yl]amino]formamide |
InChI |
InChI=1S/C13H20N2O2/c1-3-13(15-14-10-16)11(2)17-9-12-7-5-4-6-8-12/h4-8,10-11,13,15H,3,9H2,1-2H3,(H,14,16)/t11-,13+/m0/s1 |
InChIキー |
LNEGZKZTVLXZFX-WCQYABFASA-N |
異性体SMILES |
CC[C@H]([C@H](C)OCC1=CC=CC=C1)NNC=O |
正規SMILES |
CCC(C(C)OCC1=CC=CC=C1)NNC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








